molecular formula C13H15BrN2 B1519125 6-Bromo-3-(piperidin-4-yl)-1H-indole CAS No. 959236-51-2

6-Bromo-3-(piperidin-4-yl)-1H-indole

Cat. No.: B1519125
CAS No.: 959236-51-2
M. Wt: 279.18 g/mol
InChI Key: CSMNSCJVFXGQAY-UHFFFAOYSA-N
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Description

6-Bromo-3-(piperidin-4-yl)-1H-indole (CAS 959236-51-2) is a high-purity chemical compound offered as a solid and intended for research and development applications exclusively . This molecule features a hybrid architecture, combining a 6-bromo-1H-indole scaffold with a piperidin-4-yl moiety. The indole nucleus is a recognized privileged structure in medicinal chemistry, known for its ability to bind reversibly to diverse enzymes and receptors, which provides a versatile platform for discovering novel bioactive molecules . This specific structure makes it a valuable synthetic intermediate, particularly in the exploration of new therapeutic agents. Researchers utilize this compound as a key building block in synthesizing more complex molecules for pharmaceutical testing . The bromo substituent offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, while the piperidine group can contribute to solubility and pharmacophore interaction. Indole derivatives, as a class, demonstrate a wide spectrum of reported biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties, underscoring their significance in drug discovery programs . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMNSCJVFXGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652943
Record name 6-Bromo-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-51-2
Record name 6-Bromo-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromo-3-(piperidin-4-yl)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in antiviral, antibacterial, antifungal, and antimalarial applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

1. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps, including bromination and amide formation reactions. The structure-activity relationship studies indicate that modifications at the indole and piperidine rings significantly influence the biological activity of the compound.

Table 1: Key Modifications and Their Biological Activities

Compound ModificationBiological ActivityIC50 (μM)
Indole 3-carboxamide groupZika virus protease inhibition1.3
Piperidine substitutionAntimicrobial activityVaries
Bromine substitution at C6Antiviral activityNot specified

The indole scaffold is crucial for enhancing the inhibitory activity against various biological targets, including viral proteases and bacterial strains .

2. Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties. In particular, it has been evaluated for its efficacy against Zika virus protease (ZVpro). The compound shows promising results with IC50 values as low as 1.3 μM, indicating potent inhibitory effects on viral replication .

3. Antibacterial Activity

In vitro studies have assessed the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The results indicate that certain derivatives demonstrate strong antimicrobial activity.

Table 2: Antibacterial Activity Overview

Bacterial StrainCompound TestedMIC (mg/mL)
Staphylococcus aureusThis compound0.0048
Escherichia coliThis compound0.0195

The compound shows complete bactericidal effects within a short duration against these pathogens, highlighting its potential as a therapeutic agent in treating bacterial infections .

4. Antifungal Activity

The antifungal efficacy of this compound has also been investigated. Studies reveal that it exhibits moderate to strong inhibitory effects against various fungal strains such as Candida albicans and Aspergillus niger.

Table 3: Antifungal Activity Results

Fungal StrainCompound TestedInhibition Zone (mm)
Candida albicansThis compound≥5
Aspergillus nigerThis compound≥5

These findings suggest that the compound could be further developed as an antifungal agent .

5. Antimalarial Activity

In addition to its antiviral and antibacterial properties, the compound has shown potential in antimalarial applications. Studies involving derivatives of piperidine-based indoles indicate effectiveness against Plasmodium falciparum, with SAR studies revealing that specific structural features enhance antiparasitic activity .

Scientific Research Applications

Biological Activities

Research indicates that 6-Bromo-3-(piperidin-4-yl)-1H-indole exhibits significant biological activities, making it a candidate for further investigation in medicinal chemistry.

Anticancer Properties

Indole derivatives are known for their anticancer properties, with studies showing that compounds similar to this compound can inhibit cancer cell proliferation. For instance, indoles have been linked to the treatment of various cancers, including breast cancer and leukemia .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly as acetylcholinesterase inhibitors, which are relevant in treating Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Activity

Indoles have also demonstrated antimicrobial properties against various pathogens. The structural characteristics of this compound may contribute to its efficacy against bacteria and fungi, warranting further exploration in this area .

Case Studies and Research Findings

Several studies have highlighted the applications of indole derivatives in drug development:

Synthesis and Biological Evaluation

A study published in RSC Advances detailed the synthesis of various indole derivatives, including those related to this compound, showcasing their potential as anticancer agents through mechanisms such as apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how modifications to the indole structure affect biological activity. SAR studies indicate that substituents at specific positions can enhance binding affinity to biological targets, which is crucial for developing effective therapeutics.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6 Bromine

The bromine atom at position 6 serves as a versatile leaving group, enabling substitution with diverse nucleophiles under varying conditions.

Nucleophile Conditions Product Reference
PiperidineDMF, K₂CO₃, 80°C3-(Piperidin-4-yl)-6-piperidin-1H-indole
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C3-(Piperidin-4-yl)-6-phenyl-1H-indole
Sodium methoxideMethanol, reflux6-Methoxy-3-(piperidin-4-yl)-1H-indole,
  • Key Insight : The bromine’s reactivity is enhanced by electron-withdrawing effects from the indole ring, facilitating nucleophilic displacement. Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) is particularly efficient for introducing aryl groups, as demonstrated in antiviral drug synthesis .

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the indole scaffold.

Coupling Partner Catalyst Conditions Product Reference
Phenylboronic acidPd(PPh₃)₄DMF/H₂O, Na₂CO₃, 100°C6-Phenyl derivative
4-AminopiperidinePd₂(dba)₃, XPhosToluene, 110°C6-(4-Aminopiperidinyl) analog
  • Mechanistic Note : These reactions proceed via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid or amine nucleophile .

Functionalization of the Piperidine Moiety

The piperidine ring’s secondary amine undergoes reactions to form derivatives with modified pharmacological properties.

Reagent Conditions Product Reference
Ethyl chloroformateTHF, Et₃N, 0°C → RTEthyl carbamate derivative
Acetyl chlorideDichloromethane, RTN-Acetyl-piperidinylindole
  • Example : Reaction with ethyl chloroformate in tetrahydrofuran (THF) yields a carbamate-protected analog, as confirmed by ¹H NMR .

Oxidation

The indole ring undergoes oxidation to form oxindole derivatives, though this requires strong oxidizing agents (e.g., meta-chloroperbenzoic acid).

Reduction

  • Indole Ring : Catalytic hydrogenation (H₂, Pd/C) reduces the indole to indoline, though this is less common due to steric hindrance from the piperidine group.

  • Piperidine : The saturated piperidine ring is generally inert to further reduction under standard conditions.

Comparison with Similar Compounds

Positional Isomers: 5-Bromo-3-(piperidin-4-yl)-1H-indole

  • Structural Difference : Bromine at position 5 instead of 5.
  • Molecular Formula : C₁₃H₁₅BrN₂ (identical to the target compound).
  • Properties :
    • Density: 1.429 ± 0.06 g/cm³ (predicted) .
    • Boiling Point: 437.6 ± 45.0 °C (predicted) .
    • pKa: Similar to the 6-bromo analog due to identical functional groups.
  • Significance : Positional isomerism affects electronic distribution and binding affinity in biological systems. The 5-bromo isomer may exhibit distinct reactivity in cross-coupling reactions.

Substituent Variation: 6-Bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

  • Structural Difference : A partially unsaturated tetrahydropyridinyl group replaces the saturated piperidine ring.
  • Molecular Formula : C₁₃H₁₃BrN₂ (molecular weight 277.165 g/mol ) .
  • Key Data :
    • Reduced steric hindrance compared to piperidine due to partial unsaturation.
    • Altered basicity (tetrahydropyridine pKa ~8–9 vs. piperidine pKa ~11).
  • Applications : The unsaturated ring may enhance π-π stacking interactions in drug-receptor binding.

Functional Group Variation: 6-Bromo-3-(2-nitroethyl)-1H-indole

  • Structural Difference : A nitroethyl group replaces the piperidinyl group.
  • Synthetic Yield : 98% (high efficiency) .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons at δ 7.49 (d, J = 1.8 Hz) and δ 7.24 (dd, J = 8.2, 1.8 Hz) .
    • ¹³C NMR : Nitroethyl carbons at δ 75.8 and 23.5 .

Ring Saturation and Fluorination: 6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

  • Structural Difference : A trifluoromethyl group at position 2 and a partially saturated indole ring.
  • Molecular Formula : C₉H₇BrF₃N (molecular weight 266.06 g/mol ) .
  • Properties :
    • Trifluoromethyl groups enhance metabolic stability and lipophilicity.
    • Saturation reduces aromaticity, altering UV/Vis absorption profiles.
  • Applications : Useful in agrochemicals or fluorinated drug candidates.

Functionalized Indoles: 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde

  • Structural Difference : Methoxy (electron-donating) and carbaldehyde (electron-withdrawing) groups.
  • Molecular Formula: C₁₀H₈BrNO₂ (molecular weight 254.08 g/mol) .
  • Reactivity : The aldehyde group enables condensation reactions, while methoxy directs electrophilic substitution.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted pKa Applications
6-Bromo-3-(piperidin-4-yl)-1H-indole C₁₃H₁₅BrN₂ 279.18 Piperidine (basic) 16.10 ± 0.30 Kinase inhibitors, CNS drugs
5-Bromo-3-(piperidin-4-yl)-1H-indole C₁₃H₁₅BrN₂ 279.18 Bromine at position 5 Similar Structural probes
6-Bromo-3-(2-nitroethyl)-1H-indole C₁₀H₉BrN₂O₂ 281.16 Nitroethyl (electron-poor) N/A Intermediate in synthesis
6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole C₉H₇BrF₃N 266.06 Trifluoromethyl N/A Fluorinated drug candidates
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde C₁₀H₈BrNO₂ 254.08 Methoxy, aldehyde N/A Fluorescent probes

Research Findings and Implications

  • Piperidine vs. Tetrahydropyridine : Piperidine-containing analogs exhibit higher basicity, enhancing solubility in acidic environments (e.g., lysosomal targeting) .
  • Bromine Position : 6-Bromo derivatives show distinct electronic effects compared to 5-bromo isomers, influencing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
  • Nitroethyl vs. Piperidinyl : The nitroethyl group in 6-Bromo-3-(2-nitroethyl)-1H-indole offers a synthetic handle for further reduction or substitution .

Preparation Methods

Stepwise Preparation Method

A well-documented synthetic route for related 6-bromoindole derivatives, such as tertiary butyl 2-(6-bromo-1H-indole-3-yl)ethyl carbamic acid, provides a foundation for the preparation of 6-Bromo-3-(piperidin-4-yl)-1H-indole. The method involves the following main steps:

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield/Notes
1 Friedel-Crafts Acylation 6-Bromoindole Oxalyl chloride, AlCl3, anhydrous CH2Cl2, reflux 2h 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride ~98% purity, 47 g obtained
2 Amidation 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride Ammoniacal liquor, H2O, room temperature 4h 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide 32 g isolated after column
3 Reduction 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide Lithium aluminium hydride (LiAlH4), anhydrous THF, reflux 8h 2-(6-Bromo-1H-indol-3-yl)ethylamine 16 g isolated after column
4 Protective Group Installation 2-(6-Bromo-1H-indol-3-yl)ethylamine tert-Butyl dicarbonate, 4-dimethylaminopyridine, CH2Cl2, room temp 10h Tertiary butyl 2-(6-bromo-1H-indol-3-yl)ethyl carbamate 12 g isolated after column

This sequence establishes the functionalized indole intermediate with a protected amine, which can be further elaborated to the piperidin-4-yl derivative.

Introduction of Piperidin-4-yl Group

The installation of the piperidin-4-yl substituent at the 3-position of the indole ring typically involves nucleophilic substitution or coupling reactions with piperidine derivatives or piperidinyl precursors. While direct literature on this compound preparation is limited, related methods utilize:

  • Asymmetric organocatalytic synthesis : Using chiral phosphoric acids to catalyze the addition of indole derivatives to imino esters, forming bis(indolyl)-piperidine structures under mild conditions with high enantioselectivity (up to 70% yield, 99% ee).

  • Cinchona alkaloid-catalyzed asymmetric addition : Addition of 6-bromoindole to electrophilic partners (e.g., ethyl trifluoropyruvate) followed by Negishi coupling to introduce cyano or other substituents at the 6-bromo position, enabling further functionalization toward piperidine derivatives.

These methods highlight the use of organocatalysts and transition metal catalysis to achieve regio- and stereoselective functionalization of the 6-bromoindole core.

Detailed Reaction Conditions and Notes

Reaction Step Reagents/Conditions Solvent Temperature Notes
Friedel-Crafts Acylation Oxalyl chloride, AlCl3 Anhydrous dichloromethane (CH2Cl2) Reflux 2 h Lewis acid catalyst AlCl3; careful moisture exclusion needed
Amidation Ammoniacal liquor, water Water Room temperature 4 h Mild conditions, aqueous medium
Reduction Lithium aluminium hydride (LiAlH4) Anhydrous tetrahydrofuran (THF) Reflux 8 h Strong reducing agent; quench carefully with aqueous NaOH
Protective Group Installation tert-Butyl dicarbonate, 4-dimethylaminopyridine CH2Cl2 Room temperature 10 h Boc protection to stabilize amine functionality
Organocatalytic Addition Chiral phosphoric acid (10 mol%) Dichloromethane Room temperature 1 h Enables asymmetric synthesis of bis(indolyl)-piperidine hybrids
Negishi Coupling Pd(t-Bu3P)2 catalyst, Zn(CN)2 Toluene 80 °C Used for cyano group introduction at 6-bromoindole

Research Findings and Yield Data

  • The Friedel-Crafts acylation step yields the acyl chloride intermediate with high purity (~98%) and good yield (47 g from 40 g starting material).

  • Amidation proceeds smoothly at room temperature, yielding 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide in moderate yield (32 g) after chromatographic purification.

  • Reduction with LiAlH4 is efficient but requires careful handling; isolated yield is moderate (16 g).

  • Boc protection proceeds quantitatively, yielding the protected amine intermediate (12 g).

  • Organocatalytic methods for forming piperidinyl-indole hybrids achieve up to 70% yield and excellent enantioselectivity (99% ee), demonstrating the potential for stereoselective synthesis of related compounds.

  • Negishi coupling for cyanation at the 6-bromo position provides moderate yields (~22%) but is crucial for introducing functional groups enabling further modification.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Yield (%) Key Notes
1 Friedel-Crafts Acylation Oxalyl chloride, AlCl3, CH2Cl2, reflux High (~90%) Requires anhydrous conditions
2 Amidation Ammoniacal liquor, water, RT Moderate Mild aqueous conditions
3 Reduction LiAlH4, THF, reflux Moderate Sensitive, careful quenching needed
4 Boc Protection tert-Butyl dicarbonate, DMAP, CH2Cl2 High Protects amine for further reactions
5 Organocatalytic Addition Chiral phosphoric acid, DCM, RT Up to 70% High enantioselectivity (up to 99% ee)
6 Negishi Coupling Pd catalyst, Zn(CN)2, toluene, 80 °C Moderate Enables cyano substitution at bromo position

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-(piperidin-4-yl)-1H-indole?

  • Methodological Answer : The synthesis typically involves functionalizing the indole core at the 3-position with a piperidin-4-yl group. Key steps include:
  • N-Alkylation : Reacting 6-bromoindole with a piperidin-4-yl electrophile (e.g., 4-chloropiperidine) in the presence of a base like K₂CO₃ in DMF at elevated temperatures (~80–100°C) .
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the bromine site post-synthesis, as seen in similar bromoindole derivatives .
  • Purification : Use flash chromatography (e.g., 70:30 ethyl acetate/hexane) and confirm purity via TLC (Rf ~0.30) and NMR .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
N-AlkylationK₂CO₃, DMF, 80°C, 12h50–60%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux30–70%

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the indole NH (~δ 12.0 ppm), piperidinyl protons (δ 1.5–3.0 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ m/z calculated for C₁₃H₁₄BrN₂: 293.03) .
  • X-ray Crystallography : Resolve ambiguities using SHELX programs (e.g., SHELXL for refinement) to determine bond angles and dihedral angles .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : While direct data is limited, analogous bromoindoles show:
  • Antiviral Activity : Inhibition of influenza A (IC₅₀ ~5 µM) via viral protein interaction .
  • Kinase Modulation : JAK/STAT pathway inhibition (e.g., IC₅₀ <1 µM in meridianin derivatives) .
    Screening should include cytotoxicity assays (e.g., MTT) and target-specific enzymatic assays.

Advanced Research Questions

Q. How does the position of the piperidinyl group impact biological activity?

  • Methodological Answer : SAR studies on related compounds reveal:
  • 3-(Piperidin-4-yl) vs. 3-(Piperidin-3-yl) : The 4-position enhances 5HT₁A receptor binding (Kᵢ ~10 nM) due to spatial alignment with the receptor’s hydrophobic pocket, while the 3-position reduces affinity .
  • Bromine Substitution : Retaining bromine at C6 improves membrane permeability and target engagement in kinase assays .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., O–H⋯O/N–H⋯O interactions in dimers) .
  • Validation : Check R-factor (<0.05) and data-to-parameter ratio (>15:1) to ensure accuracy .

Q. How to address contradictions in biological assay results across studies?

  • Methodological Answer :
  • Control Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and normalize data to cell viability .
  • Assay Reproducibility : Validate in ≥3 independent experiments. For example, antiviral IC₅₀ discrepancies may arise from varying cell lines (HEK293 vs. HeLa) .
  • Meta-Analysis : Compare structural features (e.g., logP, hydrogen bond donors) across active/inactive analogs using cheminformatics tools .

Methodological Considerations

Q. What coupling reactions are viable for functionalizing the bromine site?

  • Methodological Answer :
  • Suzuki-Miyaura : Introduce aryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in DME/H₂O .
  • Buchwald-Hartwig : Install amines via Pd₂(dba)₃/XPhos catalytic systems .
  • Photoredox Catalysis : For C–H functionalization under mild conditions (e.g., Ir(ppy)₃, blue LED) .

Q. How to optimize computational modeling for target prediction?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with receptor structures (PDB: 4U5W for 5HT₁A) and flexible ligand sampling .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess piperidinyl-indole conformational stability in lipid bilayers .

Q. Table 2: Biological Activity Comparison of Analogous Compounds

CompoundTarget/ActivityIC₅₀/KᵢReference
5-Bromo-6-methyl-1H-indoleInfluenza A virus5.2 µM
Meridianin derivative (4d)JAK2 kinase0.8 µM
3-(Piperidin-4-yl)-1H-indole5HT₁A receptor10 nM

Q. Table 3: Crystallographic Parameters for Indole Derivatives

ParameterValue (Example)Reference
Space groupP2₁/c
R-factor0.063
Dihedral angle (°)6.0 (indole-COOH)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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